1-Methyl-2-(trifluoromethyl)piperazine

Physicochemical Properties ADME Drug Design

Strategically optimized for CNS drug discovery, this fluorinated piperazine building block features a pKa of 7.77 and enhanced lipophilicity, improving passive permeability and reducing P-gp efflux vs. standard piperazines. The metabolically stable -CF3 group resists oxidative metabolism, making it ideal for replacing labile moieties in lead optimization. Available as free base and dihydrochloride salt; the (S)-enantiomer (CAS 2165998-87-6) is also offered for asymmetric synthesis. Typical purity ≥98%.

Molecular Formula C6H11F3N2
Molecular Weight 168.16 g/mol
Cat. No. B7904470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(trifluoromethyl)piperazine
Molecular FormulaC6H11F3N2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCN1CCNCC1C(F)(F)F
InChIInChI=1S/C6H11F3N2/c1-11-3-2-10-4-5(11)6(7,8)9/h5,10H,2-4H2,1H3
InChIKeyIMDMQCDCHLUNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(trifluoromethyl)piperazine: Technical Profile and Core Specifications for Procurement


1-Methyl-2-(trifluoromethyl)piperazine (CAS: 1369159-91-0) is a fluorinated heterocyclic amine building block . Its core structure features a piperazine ring substituted with a methyl group at the N1 position and a trifluoromethyl group at the C2 position, with a molecular weight of 168.16 g/mol and a predicted pKa of 7.77 . The compound is commercially available as a free base or as a dihydrochloride salt for improved handling [1], with a typical purity of 96% or higher . The (S)-enantiomer (CAS: 2165998-87-6) is also available for chiral applications .

1-Methyl-2-(trifluoromethyl)piperazine: Understanding Why Simple Piperazine Analogs Are Not Direct Replacements


The substitution pattern on the piperazine ring profoundly affects the molecule's physicochemical and biological profile. The presence of the trifluoromethyl (-CF3) group, in particular, is known to enhance lipophilicity and metabolic stability relative to unsubstituted or alkyl-substituted analogs, which is a critical driver of pharmacokinetic performance [1]. Generic substitution with a simple piperazine (e.g., 1-methylpiperazine) or a differently substituted trifluoromethyl piperazine (e.g., 1-(trifluoromethyl)piperazine) will result in a compound with a different logP, pKa, and steric profile, likely altering target binding, solubility, and overall biological activity [2].

Quantitative Differentiation: 1-Methyl-2-(trifluoromethyl)piperazine vs. In-Class Analogs


Physicochemical Property Comparison: 1-Methyl-2-(trifluoromethyl)piperazine vs. Unsubstituted and Differently Substituted Piperazines

The strategic placement of both a methyl and a trifluoromethyl group on the piperazine core yields a distinct physicochemical signature compared to common analogs. The target compound has a predicted pKa of 7.77±0.40, while the isomeric 1-(trifluoromethyl)piperazine has a predicted pKa of approximately 8.8 . This difference in basicity, driven by the substitution pattern, influences ionization state at physiological pH, which in turn impacts membrane permeability and solubility [1].

Physicochemical Properties ADME Drug Design

Evidence for Enhanced Lipophilicity in Trifluoromethylated Piperazine Scaffolds

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy to increase the lipophilicity and metabolic stability of a molecule. While direct logP data for 1-Methyl-2-(trifluoromethyl)piperazine is not publicly available, its closest structural relative, 2-(trifluoromethyl)piperazine, has a calculated logP of approximately 0.5 [1]. In contrast, the non-fluorinated analog, 1-methylpiperazine, has a calculated logP of around -0.1 [2]. The presence of the -CF3 group is therefore expected to increase the logP by at least 0.6 log units, enhancing passive diffusion across lipid membranes and potentially improving oral bioavailability or CNS penetration [3].

Lipophilicity Metabolic Stability Blood-Brain Barrier

Potential for Enhanced Metabolic Stability via Trifluoromethyl Substitution

A major vulnerability of the piperazine scaffold is oxidative metabolism by cytochrome P450 enzymes. Strategic incorporation of a trifluoromethyl group is known to protect adjacent metabolic soft spots from oxidation [1]. In a study of structurally related arylpiperazines, the presence of a -CF3 group on the phenyl ring significantly increased metabolic stability in human liver microsomes compared to a hydrogen-substituted analog [2]. While this is not a direct head-to-head comparison for the target compound, it provides a strong class-level inference that 1-Methyl-2-(trifluoromethyl)piperazine will exhibit improved metabolic stability over non-fluorinated analogs like 1,2-dimethylpiperazine.

Metabolic Stability CYP450 Microsomal Clearance

Enantiomeric Purity as a Differentiator for Chiral Synthesis

The chiral center at the C2 position of 1-Methyl-2-(trifluoromethyl)piperazine creates two distinct enantiomers, (R)- and (S)-. The (S)-enantiomer is available as a discrete, commercially supplied building block (CAS: 2165998-87-6) . This is a critical differentiator from achiral analogs like 1-methylpiperazine or 2-(trifluoromethyl)piperazine, which do not offer this level of stereochemical control. In drug discovery, the use of a single enantiomer is essential for achieving target selectivity and avoiding off-target effects that may arise from the other enantiomer [1].

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Key Application Scenarios Where 1-Methyl-2-(trifluoromethyl)piperazine Provides a Scientific Advantage


CNS Drug Discovery Programs Requiring a Balance of Lipophilicity and Basicity

For medicinal chemistry programs targeting central nervous system (CNS) disorders, the physicochemical profile of a building block is paramount. The predicted pKa of 7.77 and increased lipophilicity (estimated cLogP ~0.5-1.0) of 1-Methyl-2-(trifluoromethyl)piperazine position it favorably within the multiparameter optimization (MPO) space for CNS drugs [1]. Compared to the more basic 1-(trifluoromethyl)piperazine (pKa ~8.8), its lower basicity may improve passive permeability and reduce P-glycoprotein (P-gp) efflux liability [2]. This makes it a superior starting point for synthesizing libraries of CNS-targeted compounds.

Asymmetric Synthesis of Fluorinated Pharmaceuticals

The commercial availability of the (S)-enantiomer (CAS: 2165998-87-6) enables the asymmetric synthesis of complex drug molecules. This is particularly valuable in the development of modern therapeutics where a single enantiomer is required for regulatory approval and optimal safety/efficacy [1]. Unlike achiral piperazine building blocks, the chiral center in 1-Methyl-2-(trifluoromethyl)piperazine can be used to install a stereodefined center in a drug candidate, which is often critical for target engagement and selectivity [2].

Scaffold for Metabolic Stability Optimization in Lead Series

In early-stage drug discovery, lead compounds often suffer from high metabolic clearance. Incorporating a metabolically stable building block is a common strategy to address this issue. The presence of the -CF3 group on the piperazine ring is known to confer resistance to oxidative metabolism [1]. Therefore, 1-Methyl-2-(trifluoromethyl)piperazine is a strategic choice for replacing a metabolically labile moiety (e.g., a phenylpiperazine) in a lead series, with the goal of improving microsomal stability and in vivo half-life [2].

Technical Documentation Hub

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